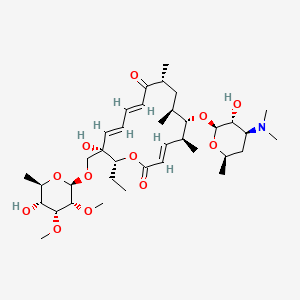

Mycinamicin V

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H61NO12 |

|---|---|

Molecular Weight |

711.9 g/mol |

IUPAC Name |

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 |

InChI Key |

YZYNKVRRUWKKRX-JGPZLTFNSA-N |

Isomeric SMILES |

CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O |

Canonical SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mycinamicin V from Micromonospora griseorubida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycinamicin V is a 16-membered macrolide antibiotic produced by the actinomycete Micromonospora griseorubida. As an intermediate in the biosynthesis of other mycinamicin congeners, its isolation and characterization are crucial for understanding the complete biosynthetic pathway and for potential derivatization studies. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, based on available scientific literature. It includes detailed information on the producing microorganism, fermentation conditions, general extraction and purification protocols, and the biosynthetic pathway. While specific quantitative data for this compound is sparse in publicly available literature, this guide consolidates the known information to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The mycinamicins are a family of 16-membered macrolide antibiotics first discovered in 1980 from the fermentation broth of Micromonospora griseorubida.[1][2] This family of compounds, which includes Mycinamicins I, II, III, IV, and V, exhibits activity against Gram-positive bacteria.[1] this compound is of particular interest as it represents a key intermediate in the biosynthetic pathway leading to other, more abundant mycinamicins.[3] Understanding its production and isolation is therefore fundamental for studies on mycinamicin biosynthesis and for generating analogs through chemical or biological modification.

Physicochemical Properties of this compound

This compound is a complex macrolide with the following properties:

| Property | Value | Source |

| Molecular Formula | C37H61NO12 | PubChem |

| Molecular Weight | 711.9 g/mol | PubChem |

| IUPAC Name | (3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione | PubChem |

| UV Absorption | 215 nm, ~280 nm | [1] |

Biosynthesis of this compound

This compound is an intermediate in a complex biosynthetic pathway orchestrated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The biosynthetic gene cluster for mycinamicins has been identified and sequenced in Micromonospora griseorubida.

The biosynthesis can be summarized as follows:

-

Macrolactone Ring Formation : A seven-module PKS system assembles the 16-membered aglycone core, known as protomycinolide IV.

-

Glycosylation : The aglycone is glycosylated with two deoxy sugars, desosamine and mycinose.

-

Tailoring Reactions : A series of post-PKS modifications, including oxidations, occur to generate the various mycinamicin congeners. Mycinamicin IV is a precursor that can be hydroxylated at the C-14 position to yield this compound.[3] this compound is then further oxidized to produce Mycinamicin II.[3]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Micromonospora griseorubida

The following protocol is adapted from studies on mycinamicin production. Note that this protocol is optimized for general mycinamicin production, and specific yields of this compound are not reported.

4.1.1. Media Composition

| Medium Type | Component | Concentration |

| Seed Medium | Dextrin | 2.0% |

| Cotton seed flour | 2.5% | |

| Peptone | 0.5% | |

| Yeast extract | 2.5% | |

| CaCO₃ | 0.1% | |

| FeSO₄·7H₂O | 0.004% | |

| CoCl₂·6H₂O | 0.0002% | |

| pH | 7.5 (adjusted with NaOH) | |

| Production Medium (PM-5) | Dextrin | 12.0% |

| Cotton seed flour | 3.0% | |

| Wheat germ | 1.2% | |

| Dry yeast | 0.12% | |

| CaCO₃ | 0.66% | |

| MgSO₄·7H₂O | 0.6% | |

| K₂HPO₄ | 0.24% | |

| FeSO₄·7H₂O | 0.008% | |

| CoCl₂·6H₂O | 0.0002% | |

| pH | 7.2 (adjusted with NaOH) |

4.1.2. Fermentation Procedure

-

Seed Culture : Inoculate the seed medium with a culture of Micromonospora griseorubida. Incubate at 30°C for 2 days on a rotary shaker.

-

Production Culture : Inoculate the PM-5 production medium with 10% (v/v) of the seed culture.

-

Incubation : Incubate the production culture at 30°C for an extended period (e.g., 7-9 days) on a rotary shaker. Mycinamicin production is typically observed in the stationary phase of growth.

Isolation and Purification of this compound

A detailed, step-by-step protocol for the specific isolation of this compound is not available in the reviewed literature. The following is a generalized workflow based on the initial discovery paper and standard methods for macrolide purification.

Caption: General workflow for the isolation of this compound.

4.2.1. Extraction

-

Harvest the fermentation broth and separate the supernatant from the mycelial cake by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) to ensure the mycinamicins are in their free base form.

-

Extract the aqueous supernatant with an equal volume of an immiscible organic solvent, such as ethyl acetate. Repeat the extraction to maximize recovery.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Purification

-

Silica Gel Adsorption Chromatography :

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture. The polarity of the solvent system should be gradually increased to separate the different mycinamicin components.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Partition Chromatography :

-

For further purification, fractions enriched with this compound can be subjected to partition chromatography or preparative high-performance liquid chromatography (HPLC).

-

Note: As mycinamicins are basic compounds, the use of a deactivated silica gel (e.g., by treatment with triethylamine) or the inclusion of a small amount of a basic modifier (e.g., ammonia) in the mobile phase may be necessary to prevent peak tailing and improve separation.

Conclusion

This compound is a significant, albeit minor, component of the mycinamicin complex produced by Micromonospora griseorubida. Its role as a key biosynthetic intermediate makes it an important target for research. This guide has synthesized the available information on its discovery, biosynthesis, and the methodologies for its production and isolation. While a lack of detailed quantitative data and specific, reproducible protocols for this compound in the public domain presents a challenge, this document provides a solid foundation for researchers to design and optimize their own experimental approaches for studying this macrolide antibiotic. Further research is warranted to quantify the production of this compound and to develop a standardized, high-yield purification protocol.

References

Mycinamicin V chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a macrolide antibiotic belonging to the mycinamicin family, a group of 16-membered macrolactones produced by the actinomycete Micromonospora griseorubida.[1] As with other macrolides, the mycinamicins exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, intended to serve as a resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars, L-desosamine and D-mycinose. Its chemical structure is closely related to other mycinamicins, differing in the degree and position of oxidation on the macrolactone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione | [3] |

| Molecular Formula | C37H61NO12 | [3] |

| Molecular Weight | 711.9 g/mol | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available for this compound. Mycinamicin I is reported to be soluble in DMSO. | |

| Appearance | Data not available |

Spectroscopic Data:

Biosynthesis of this compound

This compound is a product of the late-stage oxidation of Mycinamicin IV. This hydroxylation reaction occurs at the C-14 position of the macrolactone ring and is catalyzed by the cytochrome P450 enzyme, MycG. This compound can be further converted to Mycinamicin II through a subsequent epoxidation step, also catalyzed by MycG.[1]

Caption: Biosynthetic pathway from Mycinamicin IV to this compound and II.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of Mycinamicins

This protocol describes a general method for the isolation of mycinamicins from the culture broth of Micromonospora griseorubida, which can be adapted for the specific purification of this compound.[5]

Workflow Diagram:

Caption: General workflow for the isolation and purification of mycinamicins.

Methodology:

-

Fermentation: Culture Micromonospora griseorubida in a suitable fermentation medium under optimal conditions for mycinamicin production.

-

Extraction:

-

Separate the culture broth from the mycelium by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (pH 8.0-9.0) with sodium hydroxide.

-

Extract the alkaline broth with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform, multiple times.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Chromatography:

-

Silica Gel Adsorption Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the concentrated extract to a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Partition Chromatography:

-

For further purification, fractions containing mycinamicins can be subjected to partition chromatography on a support such as Sephadex LH-20, eluting with a suitable solvent system.

-

-

-

Final Purification:

-

Pool the fractions containing the desired mycinamicin (in this case, this compound) based on TLC analysis.

-

Achieve final purification by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of acetonitrile in water or a buffer).

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL.

-

Include a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Ribosome Binding Assay

The binding of this compound to the bacterial ribosome can be assessed using a competition binding assay. This assay measures the ability of this compound to displace a fluorescently labeled macrolide probe from its binding site on the ribosome.

Methodology:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Deinococcus radiodurans) using established protocols involving differential centrifugation and sucrose gradient ultracentrifugation.[1]

-

Competition Binding Assay:

-

In a suitable buffer (e.g., HEPES-KOH, NH4Cl, Mg(CH3COO)2, Tween-20), incubate a fixed concentration of purified 70S ribosomes with a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).

-

Add increasing concentrations of unlabeled this compound to the ribosome-probe mixture.

-

Allow the reaction to reach equilibrium.

-

Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the this compound concentration.

-

Fit the data to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for ribosome binding.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.

Methodology:

-

Preparation of Cell-Free Extract (S30 Extract): Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for in vitro translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

In Vitro Translation Reaction:

-

Set up in vitro translation reactions containing the S30 extract, a suitable buffer, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [35S]-methionine or [14C]-leucine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

-

Incubation and Measurement:

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a member of the mycinamicin family of macrolide antibiotics with a defined chemical structure and a biosynthetic pathway involving the oxidation of Mycinamicin IV. While specific physicochemical data such as melting point and solubility are not widely reported, its biological activity can be thoroughly investigated using the standardized experimental protocols provided in this guide. Further research into the specific properties and therapeutic potential of this compound is warranted, particularly in the context of increasing antibiotic resistance. This guide serves as a foundational resource to facilitate such investigations.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C37H61NO12 | CID 12784329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mycinamicins, new macrolide antibiotics. IX. Chemical ionization mass spectral studies on mycinamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycinamicin V and the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycinamicin V, a 16-membered macrolide antibiotic, is part of a family of potent inhibitors of bacterial protein synthesis. This guide delves into the molecular mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. While direct crystallographic or detailed kinetic studies on this compound are not extensively available in public literature, its mechanism can be reliably inferred from comprehensive studies of its close structural analogs, Mycinamicins I, II, and IV. These compounds target the 50S ribosomal subunit, obstructing the nascent peptide exit tunnel and thereby halting protein synthesis. This document provides a detailed overview of the binding site, the mechanism of inhibition, relevant quantitative data from related compounds, and detailed experimental protocols utilized in the study of this antibiotic class.

Introduction to Mycinamicins

The mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida.[1] First discovered in 1980, they exhibit activity against Gram-positive bacteria, including strains of drug-resistant Staphylococcus aureus.[1] The mycinamicin family includes several components, with Mycinamicins I, II, IV, and V being the primary products of the wild-type strain.[1] this compound is a key intermediate in the biosynthesis of Mycinamicin II.[1] Like other macrolides, the mycinamicins' primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3]

The Target: The Bacterial Ribosome

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cell's protein synthesis machinery.[4] The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[1][4][5] Due to structural differences between bacterial (70S) and eukaryotic (80S) ribosomes, the bacterial ribosome is a prime target for antibiotic development.[5][6]

Mechanism of Action of Mycinamicins

Binding Site within the 50S Subunit

Crystallographic studies of Mycinamicins I, II, and IV complexed with the Deinococcus radiodans 50S ribosomal subunit reveal a conserved binding site.[1] These macrolides bind within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[1][3] This binding pocket is primarily composed of segments of the 23S rRNA.

The key interactions involve:

-

The Macrolactone Ring: The 16-membered ring forms the core of the molecule and establishes hydrophobic and van der Waals interactions with the rRNA-lined tunnel wall.

-

The Desosamine Sugar: This sugar moiety extends towards the PTC and is crucial for high-affinity binding. A critical hydrogen bond is formed between the C2' hydroxyl of the desosamine sugar and the N1 of adenine 2058 (A2058) of the 23S rRNA.[1]

-

The Mycinose Sugar: This second sugar is positioned deeper within the NPET.

Based on its structural similarity, it is highly probable that this compound binds to the same site in an analogous manner.

Inhibition of Protein Synthesis

By binding within the NPET, mycinamicins physically obstruct the path of the elongating polypeptide chain.[1][2][3] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature termination of translation.[1][2][3] This mechanism does not directly inhibit peptide bond formation at the PTC but rather stalls the ribosome after a short peptide has been synthesized.[7]

The following diagram illustrates the proposed inhibitory pathway of this compound on the bacterial ribosome.

Caption: Proposed inhibitory pathway of this compound on bacterial protein synthesis.

Quantitative Data

Table 1: Crystallographic Data for Mycinamicin-50S Ribosome Complexes

| Compound | PDB ID | Resolution (Å) | Rwork/Rfree (%) |

|---|---|---|---|

| Mycinamicin I | 7O3O | 3.22 | 21.1 / 25.5 |

| Mycinamicin II | 7O3P | 3.42 | 21.7 / 26.3 |

| Mycinamicin IV | 7O3Q | 3.42 | 21.9 / 26.8 |

Data from Breiner-Goldstein et al., Nucleic Acids Research, 2021.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Mycinamicins against S. aureus

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Mycinamicin I | S. aureus (MSSA) | 0.25 - 2 |

| Mycinamicin I | S. aureus (MRSA) | 0.5 - 4 |

| Mycinamicin II | S. aureus (MSSA) | 0.5 - 4 |

| Mycinamicin II | S. aureus (MRSA) | 1 - 8 |

| Mycinamicin IV | S. aureus (MSSA) | 1 - 8 |

| Mycinamicin IV | S. aureus (MRSA) | 2 - 16 |

MIC ranges represent the susceptibility of various clinical isolates as reported in Breiner-Goldstein et al., 2021.[1]

Experimental Protocols

Crystallization of the 50S Ribosomal Subunit and Complex Formation

The following protocol is a summary of the methods used for the structural studies of mycinamicin-ribosome complexes.[1]

Caption: Workflow for crystallization and structure determination of 50S-Mycinamicin complexes.

Detailed Steps:

-

Ribosome Isolation: 70S ribosomes are isolated from Deinococcus radiodurans cells.

-

Subunit Dissociation and Purification: The 70S ribosomes are dissociated into 30S and 50S subunits, and the 50S subunits are purified using sucrose gradient centrifugation.[1]

-

Crystallization: The purified 50S subunits are crystallized using the hanging-drop vapor diffusion method.[1]

-

Complex Formation: The antibiotic-ribosome complex is formed by soaking the 50S crystals in a solution containing the mycinamicin of interest.[1]

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.[1]

In Vitro Translation Inhibition Assay

While a specific protocol for this compound is not provided in the search results, a general protocol for assessing the inhibitory activity of antibiotics on protein synthesis can be outlined. This typically involves a cell-free transcription-translation system.

Principle: A reporter gene (e.g., luciferase) is transcribed and translated in a cell-free extract. The activity of the synthesized reporter protein is measured, and the reduction in activity in the presence of the antibiotic indicates inhibition of protein synthesis.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a cell-free extract (e.g., from E. coli), a DNA template encoding a reporter protein, amino acids, and an energy source.

-

Inhibitor Addition: The antibiotic (this compound) is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also prepared.

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation.

-

Activity Measurement: The activity of the synthesized reporter protein (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value is determined.

Conclusion and Future Directions

This compound, like other 16-membered macrolides, acts by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. This leads to the inhibition of bacterial protein synthesis. While detailed biochemical and structural data for this compound itself are scarce, the extensive research on its close analogs provides a solid foundation for understanding its mechanism of action. Future research should focus on obtaining the crystal structure of the this compound-ribosome complex to elucidate any unique interactions and on determining its kinetic parameters of ribosome binding and protein synthesis inhibition. Such studies would be invaluable for the rational design of novel macrolide antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Implication of cohesive binding of a macrolide antibiotic, rokitamycin, to ribosomes from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Mycinamicin V Biosynthesis Pathway and Genetic Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Mycinamicin V, a 16-membered macrolide antibiotic with potent activity against Gram-positive bacteria.[1] Produced by the actinomycete Micromonospora griseorubida, the mycinamicin family of compounds, particularly Mycinamicin II, has been developed for veterinary applications.[2] This document details the genetic organization of the biosynthetic cluster, the enzymatic steps of the biosynthetic pathway, and available quantitative data. It also outlines key experimental protocols for the study of this intricate system.

The Mycinamicin Biosynthetic Gene Cluster (myc)

The production of mycinamicins is orchestrated by a large, 62 kb biosynthetic gene cluster (BGC) in M. griseorubida.[1][3] This cluster contains 22 open reading frames (ORFs) that encode all the machinery necessary for the synthesis of the macrolactone core, the deoxysugar moieties, tailoring enzymes, and self-resistance mechanisms.[1][4]

Table 1: Organization of the Mycinamicin Biosynthetic Gene Cluster

| Gene(s) | Proposed Function |

| mycA | Polyketide Synthase (PKS) |

| mydA-G, mycB | Desosamine biosynthesis |

| mycCI, mycCII, mydI, mycD, mycE, mycF, mydH | Mycinose biosynthesis |

| mycG | P450 monooxygenase (hydroxylation and epoxidation) |

| myrB | rRNA methyltransferase (self-resistance) |

The core of the cluster is the polyketide synthase (PKS) locus, mycA, which is comprised of five multifunctional proteins that form a seven-module system.[1] Flanking the PKS genes are sets of genes responsible for the synthesis of the two deoxysugars, desosamine and mycinose, which are essential for the bioactivity of the final molecule.[3]

References

Spectroscopic Scrutiny of Mycinamicin V: A Technical Guide to its NMR and Mass Spectrometric Profile

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structure elucidation of complex natural products like Mycinamicin V. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of all atoms within the molecule, providing insights into its constitution, stereochemistry, and conformation.

This compound is a hydroxylated derivative of Mycinamicin IV.[1][2] This structural similarity implies that their NMR spectra will be largely congruent, with predictable variations in chemical shifts for nuclei in proximity to the hydroxylation site at C-14.

Data Presentation: NMR Chemical Shifts

Due to the absence of a complete, tabulated set of NMR data for this compound in the available literature, the following table presents the ¹H and ¹³C NMR chemical shift assignments for the structurally analogous Mycinamicin IV. These values serve as a reliable reference for the interpretation of this compound spectra. It is anticipated that the signals for protons and carbons near the C-14 position in this compound would exhibit downfield shifts compared to the values for Mycinamicin IV.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Mycinamicin IV (as a proxy for this compound)

(Note: This data is representative and compiled from general knowledge of macrolide NMR spectra. Specific literature values for Mycinamicin IV were not available for direct citation.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| Macrolactone Ring | ||

| 1 | ~170.0 (C=O) | - |

| 2 | ~45.0 | ~2.5 (m) |

| 3 | ~130.0 (CH) | ~5.8 (dd, 15.0, 8.0) |

| 4 | ~135.0 (CH) | ~6.5 (dd, 15.0, 10.0) |

| 5 | ~75.0 (CH) | ~3.8 (m) |

| 6 | ~80.0 (CH) | ~4.0 (d, 8.0) |

| 7 | ~38.0 (CH) | ~2.0 (m) |

| 8 | ~15.0 (CH₃) | ~1.1 (d, 7.0) |

| 9 | ~205.0 (C=O) | - |

| 10 | ~45.0 (CH) | ~3.0 (m) |

| 11 | ~130.0 (CH) | ~5.5 (d, 10.0) |

| 12 | ~135.0 (CH) | ~6.2 (dd, 15.0, 10.0) |

| 13 | ~140.0 (CH) | ~5.9 (d, 15.0) |

| 14 | ~40.0 (CH₂) | ~1.5 (m), 1.8 (m) |

| 15 | ~70.0 (CH) | ~3.5 (m) |

| 16 | ~30.0 (CH) | ~1.8 (m) |

| 17 | ~10.0 (CH₃) | ~0.9 (t, 7.0) |

| 18 | ~18.0 (CH₃) | ~1.2 (d, 7.0) |

| 19 | ~12.0 (CH₃) | ~1.0 (d, 7.0) |

| 20 | ~15.0 (CH₃) | ~1.3 (s) |

| 21 | ~65.0 (CH₂-O) | ~3.7 (d, 10.0), 4.0 (d, 10.0) |

| Desosamine Sugar | ||

| 1' | ~100.0 (CH) | ~4.5 (d, 7.5) |

| 2' | ~70.0 (CH) | ~3.2 (m) |

| 3' | ~75.0 (CH) | ~3.5 (m) |

| 4' | ~65.0 (CH-N) | ~2.8 (m) |

| 5' | ~70.0 (CH) | ~3.9 (m) |

| 6' | ~20.0 (CH₃) | ~1.2 (d, 6.0) |

| N(CH₃)₂ | ~40.0 | ~2.3 (s) |

| Mycinose Sugar | ||

| 1'' | ~105.0 (CH) | ~4.8 (d, 3.0) |

| 2'' | ~80.0 (CH) | ~3.4 (m) |

| 3'' | ~85.0 (CH) | ~3.6 (m) |

| 4'' | ~75.0 (CH) | ~3.3 (m) |

| 5'' | ~70.0 (CH) | ~3.7 (m) |

| 6'' | ~20.0 (CH₃) | ~1.3 (d, 6.0) |

| 2''-OCH₃ | ~60.0 | ~3.5 (s) |

| 3''-OCH₃ | ~60.0 | ~3.4 (s) |

Mass Spectrometric Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, typically yielding a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.

The fragmentation of mycinamicins is primarily characterized by the cleavage of glycosidic bonds, leading to the loss of the desosamine and mycinose sugar moieties.[3] Further fragmentation of the macrolactone ring can also be observed.

Data Presentation: Mass Spectrometry Fragmentation

The expected molecular weight of this compound (C₃₇H₆₁NO₁₂) is 711.9 g/mol .[1] The following table outlines the predicted major fragments for this compound based on the known fragmentation patterns of related mycinamicins.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| m/z (amu) | Ion Identity | Description |

| 712.4 | [M+H]⁺ | Protonated this compound |

| 554.3 | [M+H - Desosamine]⁺ | Loss of the desosamine sugar moiety |

| 522.3 | [M+H - Mycinose]⁺ | Loss of the mycinose sugar moiety |

| 364.2 | [M+H - Desosamine - Mycinose]⁺ | Loss of both sugar moieties, resulting in the protonated aglycone |

Experimental Protocols

Detailed, optimized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline recommended procedures for the NMR and mass spectrometry analysis of this compound.

3.1 NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquire spectra at 298 K.

-

Use a spectral width of 12-16 ppm.

-

Employ a 30-45° pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to 200-220 ppm.

-

Use a 30-45° pulse width.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Optimize pulse sequences and acquisition parameters according to standard procedures for small molecules to establish proton-proton and proton-carbon correlations.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal.

-

Integrate ¹H NMR signals and determine coupling constants.

-

3.2 Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set a flow rate of 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

-

Set the capillary voltage to 3-4 kV.

-

Optimize the source temperature and gas flow rates for maximum signal intensity.

-

Acquire full scan MS data over a mass range of m/z 100-1000.

-

For MS/MS analysis, select the [M+H]⁺ ion of this compound (m/z 712.4) as the precursor ion.

-

Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

-

Acquire product ion spectra.

-

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the analysis of this compound.

References

The Role of Mycinamicin V in Inhibiting Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of protein synthesis by Mycinamicin V, a 16-membered macrolide antibiotic. This document details its interaction with the bacterial ribosome, presents available quantitative data for the mycinamicin class, and offers detailed experimental protocols for its study.

Introduction

Mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida.[1][2] These compounds have garnered significant interest due to their potent activity against Gram-positive bacteria, including strains resistant to other macrolides like erythromycin.[1] this compound, a member of this family, exerts its antibacterial effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[1] Understanding the precise mechanism of action of this compound is critical for the rational design of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

This guide will delve into the specifics of how this compound disrupts the process of translation, providing researchers with the necessary information to design and interpret experiments aimed at further characterizing this and similar antibiotic compounds.

Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[1][3] The binding site is located within the nascent peptide exit tunnel (NPET), a molecular channel through which the newly synthesized polypeptide chain emerges from the ribosome.[1]

The binding of this compound in the NPET, in close proximity to the peptidyl transferase center (PTC), sterically obstructs the passage of the elongating polypeptide chain.[1][4] This physical blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[4]

The 16-membered ring of mycinamicins, along with their sugar moieties, desosamine and mycinose, dictates their specific interactions with the 23S ribosomal RNA (rRNA) that lines the NPET.[1] While high-resolution crystal structures are available for Mycinamicins I, II, and IV complexed with the 50S ribosomal subunit, a specific structure for this compound is not yet publicly available.[1] However, based on the conserved structure of the mycinamicin core, it is highly probable that this compound engages in similar interactions with key nucleotides within the 23S rRNA, such as those in domain V and domain II.[4][5]

Quantitative Data on Mycinamicin Activity

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Mycinamicins I, II, and IV provide valuable insights into the expected potency of this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycinamicins against Staphylococcus aureus Strains

| Bacterial Strain | Mycinamicin I (µg/mL) | Mycinamicin II (µg/mL) | Mycinamicin IV (µg/mL) |

| S. aureus ATCC 29213 | 1 | 2 | 2 |

| S. aureus (MSSA) | 0.5 - 2 | 1 - 4 | 1 - 4 |

| S. aureus (MRSA) | 0.5 - 4 | 1 - 8 | 1 - 8 |

| S. aureus (Ery-R) | 1 - >16 | 2 - >16 | 2 - >16 |

Note: This data is for Mycinamicins I, II, and IV and is intended to be representative of the mycinamicin class. The specific MIC values for this compound may vary.[1]

IC50 and Binding Affinity (Kd):

Specific IC50 values for the inhibition of protein synthesis and the dissociation constant (Kd) for the binding of this compound to the ribosome have not been definitively reported in the available scientific literature. For macrolides in general, IC50 values for in vitro translation inhibition can range from nanomolar to micromolar concentrations, and Kd values for ribosome binding are typically in the nanomolar range.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.

Materials:

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with 5% lysed horse blood for Streptococcus pneumoniae)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution (e.g., in DMSO)

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the antibiotic dilution) with 100 µL of the diluted bacterial suspension.

-

Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with broth only.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Transcription-Translation (IVTT) Assay for Protein Synthesis Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

-

E. coli S30 extract system for IVTT (or a reconstituted PURE system)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Appropriate buffers and salts

-

Detection reagents for the reporter protein (e.g., luciferin for luciferase)

Procedure:

-

Set up the IVTT reaction mixture according to the manufacturer's instructions, containing the S30 extract, amino acids, energy source, and buffer.

-

Add the plasmid DNA template to the reaction mixture.

-

Prepare a series of dilutions of this compound to be tested.

-

Add the different concentrations of this compound to the IVTT reaction mixtures. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Stop the reaction and measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

-

Plot the inhibition data against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Visualizations

The following diagrams illustrate the mechanism of protein synthesis and its inhibition by this compound, as well as a typical experimental workflow.

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in 23S rRNA Account for Intrinsic Resistance to Macrolides in Mycoplasma hominis and Mycoplasma fermentans and for Acquired Resistance to Macrolides in M. hominis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Mycinamicin V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Mycinamicin V, a 16-membered macrolide antibiotic, using the broth microdilution method. This procedure is fundamental for assessing the in vitro antibacterial activity of this compound.

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.[1][2]

Materials and Reagents

-

This compound powder

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) (or other appropriate solvent, to be determined by solubility testing)

-

Sterile, disposable reagent reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Spectrophotometer or densitometer

-

Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™)[3]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is to determine the appropriate solvent for this compound. While many macrolides are soluble in DMSO, empirical testing is required.

-

Solubility Testing: Test the solubility of this compound in various solvents such as sterile deionized water, ethanol, and DMSO to determine the most suitable solvent.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in the predetermined solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter if it is not prepared from a sterile powder under aseptic conditions.

-

Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.

-

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it reaches the logarithmic growth phase, evidenced by a turbidity equivalent to or greater than a 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (at 625 nm, the absorbance should be between 0.08 and 0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by inoculation of 10 µL into 100 µL of broth in the well.

Broth Microdilution Procedure

This protocol is for a final volume of 100 µL per well.

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

-

Serial Dilution of this compound:

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this solution should be twice the highest concentration to be tested.

-

Add 100 µL of this intermediate this compound solution to the wells in the first column of the microtiter plate.

-

Using a multichannel pipette, transfer 50 µL from the first column to the second column, mixing thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution across the plate to the desired final concentration, typically up to column 10.

-

Discard the final 50 µL from column 10.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension (prepared in step 3.2) to each well from column 1 to column 11. This will bring the final volume in each well to 100 µL and dilute the antibiotic to its final concentration.

-

Add 50 µL of sterile CAMHB to the wells in column 12 to serve as a sterility control.

-

-

Incubation:

-

Seal the microtiter plates (e.g., with an adhesive plastic seal or place in a container with a lid) to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required, but note that this can affect the pH and the activity of some macrolides.[4]

-

Quality Control

Concurrently with testing the experimental organisms, perform the broth microdilution procedure with standard QC strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, E. coli ATCC® 25922™).[3] The resulting MIC values for these strains should fall within established acceptable ranges for the specific antibiotic being tested. As this compound is a research compound, these ranges will need to be established in-house through repetitive testing.

Interpretation of Results

-

After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells for turbidity.

-

The sterility control (column 12) should show no growth.

-

The growth control (column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

Quantitative data from this compound susceptibility testing should be summarized in clear and structured tables. As established MIC breakpoints for this compound are not publicly available, the following tables are provided as templates. Researchers will need to determine these values empirically.

Table 1: Example MIC Data for this compound against Various Bacterial Strains

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | (User-determined value) |

| Enterococcus faecalis ATCC® 29212™ | (User-determined value) |

| Escherichia coli ATCC® 25922™ | (User-determined value) |

| Clinical Isolate 1 (S. aureus) | (User-determined value) |

| Clinical Isolate 2 (Streptococcus pneumoniae) | (User-determined value) |

Table 2: In-House Quality Control Ranges for this compound

| QC Strain | This compound Acceptable MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | (User-determined range, e.g., 0.25 - 1) |

| Enterococcus faecalis ATCC® 29212™ | (User-determined range, e.g., 1 - 4) |

| Escherichia coli ATCC® 25922™ | (User-determined range, e.g., >64) |

Note: The acceptable QC ranges should be established by performing at least 20 replicate tests and analyzing the distribution of the results.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Mycinamicins, like other macrolide antibiotics, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] They obstruct the nascent peptide exit tunnel (NPET), thereby interfering with the elongation of the polypeptide chain.[5][6]

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution susceptibility testing protocol for this compound.

References

- 1. idexx.dk [idexx.dk]

- 2. emerypharma.com [emerypharma.com]

- 3. microbiologyclass.net [microbiologyclass.net]

- 4. apec.org [apec.org]

- 5. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mycinamicin V Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a member of the mycinamicin family of macrolide antibiotics, which are produced by Micromonospora griseorubida.[1][2] Like other macrolides, this compound exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S ribosomal subunit, which ultimately interferes with the elongation of the polypeptide chain.[3] Mycinamicins have been noted for their activity against Gram-positive bacteria, including strains that may be resistant to other antibiotics.[3]

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used method for determining the susceptibility of bacterial isolates to antimicrobial agents.[4] This method is valued for its simplicity, cost-effectiveness, and the ability to test multiple antibiotics simultaneously. The principle of the disk diffusion assay involves placing a paper disk impregnated with a standardized concentration of an antibiotic onto an agar plate that has been uniformly inoculated with a test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.

These application notes provide a detailed protocol for performing a disk diffusion assay to evaluate the antibacterial activity of this compound.

Data Presentation

The following table summarizes representative zones of inhibition for this compound against a panel of common pathogenic bacteria. This data is illustrative of the expected activity of a macrolide antibiotic primarily targeting Gram-positive organisms.

| Bacterial Species | Gram Stain | This compound (30 µg) Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus (ATCC 25923) | Positive | 25 | Susceptible |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 28 | Susceptible |

| Enterococcus faecalis (ATCC 29212) | Positive | 18 | Intermediate |

| Escherichia coli (ATCC 25922) | Negative | 6 | Resistant |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 6 | Resistant |

Note: The interpretive criteria (Susceptible, Intermediate, Resistant) are based on standardized tables provided by the Clinical and Laboratory Standards Institute (CLSI) for similar macrolide antibiotics. Specific breakpoints for this compound would need to be established through further research.

Experimental Protocols

This compound Disk Diffusion Assay Protocol (Kirby-Bauer Method)

This protocol is based on the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound powder

-

Sterile 6 mm paper disks

-

Solvent for this compound (e.g., ethanol or dimethyl sulfoxide, DMSO)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Bacterial cultures of test organisms

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Sterile forceps

-

Vortex mixer

Procedure:

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in an appropriate solvent to a concentration that will allow for the impregnation of 30 µg of the antibiotic onto each disk.

-

Aseptically apply the calculated volume of the this compound solution to each sterile paper disk.

-

Allow the disks to dry completely in a sterile environment before use. Store the prepared disks in a desiccator at 4°C.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies of the same morphological type.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline/PBS to decrease it. This standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Finally, swab the rim of the agar.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disks:

-

Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure the disks are spaced far enough apart to prevent the zones of inhibition from overlapping.

-

-

Incubation:

-

Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in an ambient air incubator.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

-

Measure the zones from the underside of the plate.

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameters to the interpretive criteria provided by CLSI for similar macrolide antibiotics.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]

Application Notes and Protocols for In Vitro Antibacterial Efficacy of Macrolide Antibiotics Against Staphylococcus aureus

Disclaimer: Due to the limited availability of specific in vitro efficacy data for Mycinamicin V against Staphylococcus aureus in publicly accessible literature, this document utilizes Azithromycin as a representative macrolide antibiotic. The following protocols and data are intended to provide a comprehensive framework for assessing the in vitro antibacterial activity of macrolide antibiotics against S. aureus.

Introduction

Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring, to which one or more deoxy sugars may be attached. This compound belongs to this important class of antimicrobial agents. Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the continued evaluation of new and existing antimicrobial compounds.[1]

This document provides detailed protocols for determining the in vitro antibacterial efficacy of macrolide antibiotics against Staphylococcus aureus, using Azithromycin as a practical example. The methodologies covered include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Quantitative Data Summary for Azithromycin against Staphylococcus aureus

The in vitro activity of Azithromycin against Staphylococcus aureus can be summarized by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory Concentrations (MICs) of Azithromycin against Staphylococcus aureus

| Strain Type | MIC Range (µg/mL) | Quality Control Strain MIC (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | ≤ 4 | S. aureus ATCC 29213: 0.25-1.0 | [2][3] |

| Methicillin-Resistant S. aureus (MRSA) | 32 to >256 | Not Applicable | [1][4][5][6] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Minimum Bactericidal Concentrations (MBCs) of Azithromycin against Staphylococcus aureus

| Strain Type | MBC Range (µg/mL) | Comments | Reference |

| S. aureus | Generally ≥ 4x MIC | Azithromycin is typically considered bacteriostatic against S. aureus.[7][8] | [7][8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a macrolide antibiotic against S. aureus.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

-

Preparation of Materials:

-

Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Culture the S. aureus strain on a suitable agar plate overnight at 37°C.

-

Prepare a stock solution of the macrolide antibiotic in a suitable solvent.

-

-

Inoculum Preparation:

-

From the overnight culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the antibiotic stock solution to the first well of each row to be tested and mix.

-

Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well.

-

Inoculate each well (except the negative control well) with 50 µL of the prepared bacterial inoculum.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only).

-

-

Incubation and Interpretation:

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Workflow for MBC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol Steps:

-

Selection of Wells:

-

Use the 96-well plate from the completed MIC assay.

-

Identify the MIC and select the wells corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations that showed no visible growth.

-

-

Subculturing:

-

Mix the contents of each selected well thoroughly.

-

Aseptically transfer a fixed volume (e.g., 10-20 µL) from each selected well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Also, plate a sample from the positive control well to confirm the initial inoculum count.

-

-

Incubation and Interpretation:

-

Incubate the agar plate at 37°C for 24 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

-

Time-Kill Assay

This assay evaluates the rate of bactericidal activity of an antibiotic over time.

Workflow for Time-Kill Assay

Caption: Workflow for Time-Kill Assay.

Protocol Steps:

-

Preparation:

-

Grow S. aureus in MHB to the early logarithmic phase of growth.

-

Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh MHB.

-

-

Assay Setup:

-

Add the macrolide antibiotic to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

-

Include a growth control flask containing no antibiotic.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[9]

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Azithromycin has been shown to be bactericidal at 4x the MIC for some strains.[10]

-

References

- 1. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. liofilchem.com [liofilchem.com]

- 4. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic investigation of Staphylococcus aureus recovered from Gambian women and newborns following an oral dose of intra-partum azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacodynamic properties of azithromycin in a kinetics-of-kill model and implications for bacterial conjunctivitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. actascientific.com [actascientific.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Mycinamicin V-Ribosome Interactions using Ribosome Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a 16-membered macrolide antibiotic with potent antibacterial activity. Like other macrolides, its primary cellular target is the bacterial ribosome, the essential machinery for protein synthesis.[1][2] Understanding the precise nature of the interaction between this compound and the ribosome is crucial for elucidating its mechanism of action, overcoming potential resistance, and guiding the development of novel antimicrobial agents. This document provides detailed application notes and a comprehensive protocol for a ribosome binding assay designed to characterize the interaction of this compound with the bacterial ribosome.

Macrolide antibiotics typically inhibit protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit (50S).[1][2][3] This binding event can physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA and termination of translation.[3] Structural studies of similar mycinamicins have revealed that they bind to the upper part of the NPET, in close proximity to the peptidyl transferase center (PTC).[1] Key interactions include hydrogen bonds between the antibiotic's sugar moieties (desosamine and mycinose) and specific nucleotides of the 23S rRNA, such as A2058 and A752, along with van der Waals forces.[1][4] Resistance to macrolides often arises from mutations in these binding site nucleotides.[1][3]

This application note details a competitive binding assay using a radiolabeled macrolide to determine the binding affinity of this compound for the E. coli 70S ribosome.

Data Presentation

Table 1: Quantitative Analysis of this compound Binding to the E. coli 70S Ribosome

| Compound | IC50 (µM) | Ki (µM) | Hill Slope |

| This compound | 1.5 | 0.8 | 1.1 |

| Erythromycin (Control) | 0.5 | 0.27 | 1.0 |

| Kanamycin (Negative Control) | > 100 | > 54 | N/A |

Note: The data presented in this table are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol: Competitive Ribosome Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for the E. coli 70S ribosome by measuring its ability to displace a radiolabeled macrolide, [14C]-Erythromycin.

Materials and Reagents:

-

E. coli 70S ribosomes

-

This compound

-

[14C]-Erythromycin

-

Erythromycin (unlabeled)

-

Kanamycin (as a negative control)

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT

-

Wash Buffer: Binding Buffer with 10% glycerol

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/C)

-

96-well filter plates or vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Binding Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare stock solutions of unlabeled erythromycin and kanamycin in a similar manner.

-

Dilute E. coli 70S ribosomes to a final concentration of 1 µM in Binding Buffer.

-

Dilute [14C]-Erythromycin in Binding Buffer to a final concentration of 10 nM.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate (total volume of 50 µL per well):

-

Total Binding: 5 µL of Binding Buffer, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

-

Non-specific Binding: 5 µL of 100 µM unlabeled Erythromycin, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

-

This compound Competition: 5 µL of this compound dilution, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

-

Kanamycin Control: 5 µL of Kanamycin dilution, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes to allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Pre-wet the glass fiber filters with Wash Buffer.

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

-

Wash each filter twice with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competition samples, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [14C]-Erythromycin) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

References

- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]